3-Hexylthiophene-2-carbaldehyde

Description

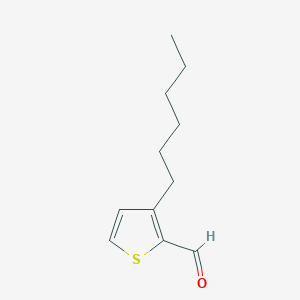

Structure

3D Structure

Properties

IUPAC Name |

3-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMPDHSLKLLTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472146 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-28-1 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hexylthiophene-2-carbaldehyde: Mechanisms, Protocols, and Applications

Introduction: The Significance of 3-Hexylthiophene-2-carbaldehyde

This compound is a pivotal intermediate in the fields of organic electronics and medicinal chemistry. Its strategic importance lies in its versatile molecular architecture: a thiophene ring substituted with a hexyl chain and a reactive carbaldehyde group. The hexyl group imparts solubility in organic solvents, a crucial property for the solution-based processing of organic electronic materials. The thiophene moiety itself is a key component in many conjugated polymers, offering excellent electronic properties.[1] The carbaldehyde function serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical transformations to build more complex molecules.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, providing detailed experimental protocols, and discussing the applications of this valuable building block for researchers, scientists, and drug development professionals.

Key Synthesis Mechanisms and Protocols

The formylation of 3-hexylthiophene to introduce a carbaldehyde group, primarily at the C2 position, can be achieved through several key synthetic strategies. The choice of method often depends on factors such as desired regioselectivity, substrate tolerance, and scalability. The most prevalent and effective methods include the Vilsmeier-Haack reaction, the Rieche formylation, and metalation-based formylation routes.

The Vilsmeier-Haack Reaction: A Robust and Widely Used Method

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as 3-hexylthiophene.[2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3]

Mechanism of the Vilsmeier-Haack Reaction

The mechanism proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the thiophene ring.

-

Step 1: Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][4]

Caption: Formation of the Vilsmeier Reagent.

-

Step 2: Electrophilic Aromatic Substitution: The electron-rich 3-hexylthiophene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during workup to yield the final aldehyde.[4]

Caption: Electrophilic substitution and hydrolysis.

Regioselectivity in the Vilsmeier-Haack Reaction of 3-Hexylthiophene

For 3-substituted thiophenes with an electron-donating alkyl group like hexyl, electrophilic substitution is generally favored at the C2 and C5 positions. The Vilsmeier-Haack reaction on 3-hexylthiophene predominantly yields the 2-formylated product due to a combination of electronic and steric factors.[5] The C2 position is electronically activated by the sulfur atom and the alkyl group, and it is sterically less hindered than the C5 position, which is flanked by the hexyl group.

Experimental Protocol for Vilsmeier-Haack Formylation of 3-Hexylthiophene [6][7]

| Reagent/Solvent | Molar Eq. | Amount |

| 3-Hexylthiophene | 1.0 | (e.g., 10 g, 59.4 mmol) |

| N,N-Dimethylformamide (DMF) | 2.0 | (e.g., 9.2 mL, 118.8 mmol) |

| Phosphorus oxychloride (POCl₃) | 1.1 | (e.g., 5.9 mL, 65.3 mmol) |

| Dichloromethane (DCM) | - | (e.g., 100 mL) |

| Saturated Sodium Acetate Solution | - | (for workup) |

| Methanol | - | (for precipitation/washing) |

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ at 0 °C (ice bath).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add 3-hexylthiophene dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a stirred, saturated aqueous solution of sodium acetate.

-

Stir the resulting mixture for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

The Rieche Formylation: An Alternative Electrophilic Approach

The Rieche formylation is another method for the formylation of electron-rich aromatic compounds.[8] It employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[9][10]

Mechanism of the Rieche Formylation

The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic species, which then undergoes electrophilic aromatic substitution with the 3-hexylthiophene. Subsequent hydrolysis of the intermediate furnishes the aldehyde.

Caption: General mechanism of the Rieche Formylation.

Experimental Protocol for Rieche Formylation (Adapted for 3-Hexylthiophene) [9][11][12]

| Reagent/Solvent | Molar Eq. |

| 3-Hexylthiophene | 1.0 |

| Dichloromethyl methyl ether | 1.1 |

| Titanium tetrachloride (TiCl₄) | 1.1-2.0 |

| Dichloromethane (DCM), anhydrous | - |

Procedure:

-

Dissolve 3-hexylthiophene in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.

-

Add TiCl₄ dropwise to the cooled solution.

-

Slowly add dichloromethyl methyl ether to the reaction mixture.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by TLC.

-

Carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Metalation-Based Formylation: A Regioselective Strategy

Metalation of the thiophene ring followed by quenching with an electrophilic formylating agent like DMF is a powerful and highly regioselective method for the synthesis of thiophene carbaldehydes.[13] This approach can be particularly advantageous when high regioselectivity at the C2 position is desired.

3.1. Lithiation Followed by Formylation

Direct lithiation of 3-hexylthiophene can be achieved using a strong organolithium base such as n-butyllithium (n-BuLi). The lithiation occurs preferentially at the most acidic proton, which is at the C2 position due to the inductive effect of the sulfur atom. The resulting 2-lithiated intermediate is then quenched with DMF to afford the desired aldehyde after workup.

Mechanism of Lithiation-Formylation

Caption: Mechanism of lithiation followed by formylation.

Experimental Protocol for Lithiation and Formylation of 3-Hexylthiophene [11]

| Reagent/Solvent | Molar Eq. |

| 3-Hexylthiophene | 1.0 |

| n-Butyllithium (n-BuLi) | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - |

| Saturated aqueous ammonium chloride | - |

Procedure:

-

To a solution of 3-hexylthiophene in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add anhydrous DMF to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product.

3.2. Grignard Reaction Followed by Formylation

Alternatively, a Grignard reagent of 3-hexylthiophene can be prepared and then reacted with a formylating agent. This typically involves an initial halogenation of the 3-hexylthiophene at the 2-position, followed by the formation of the Grignard reagent using magnesium metal.

Mechanism of Grignard-Based Formylation

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the formylating agent (e.g., DMF or ethyl formate).

Caption: General mechanism of Grignard-based formylation.

Applications of this compound

The synthetic versatility of this compound makes it a valuable precursor in several high-technology and pharmaceutical applications.

In Organic Electronics

In the field of organic electronics, this compound serves as a key building block for the synthesis of novel conjugated polymers and small molecules for use in:

-

Organic Field-Effect Transistors (OFETs): The aldehyde group can be used in condensation reactions (e.g., Knoevenagel or Wittig reactions) to extend the conjugation length of the thiophene unit, leading to materials with improved charge carrier mobility.[14]

-

Organic Photovoltaics (OPVs): It is a precursor for the synthesis of donor and acceptor materials in bulk heterojunction solar cells. The electronic properties of the resulting materials can be fine-tuned by modifying the structure of the aldehyde.[1]

-

Organic Light-Emitting Diodes (OLEDs): Functionalization of the carbaldehyde allows for the creation of emissive materials with specific color outputs and enhanced quantum efficiencies.

In Drug Development

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs.[15] this compound can be utilized as a starting material for the synthesis of a variety of biologically active compounds. The aldehyde functionality allows for the facile introduction of nitrogen-containing heterocycles, Schiff bases, and other functional groups that can interact with biological targets.[1][16] Its derivatives are explored for their potential as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents

Conclusion

The synthesis of this compound is a critical step in the development of advanced materials for organic electronics and novel therapeutic agents. This guide has detailed the primary synthetic methodologies, including the Vilsmeier-Haack reaction, Rieche formylation, and metalation-based approaches. Each method offers distinct advantages in terms of regioselectivity, reaction conditions, and substrate scope. A thorough understanding of the underlying mechanisms and experimental protocols is paramount for researchers and scientists to effectively utilize this versatile building block in their respective fields. The continued exploration of new synthetic routes and applications of this compound will undoubtedly fuel further innovation in materials science and drug discovery.

References

-

Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. ResearchGate. [Link]

-

ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Request PDF. ResearchGate. [Link]

-

Rieche Formylation. Common Organic Chemistry. [Link]

-

Synthesis of 3-hexylthiophene derived semiconductor polymers and composites with nanoparticles. Quimica Hoy. [Link]

-

Rieche formylation. Wikipedia. [Link]

-

Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Rieche Formylation. SynArchive. [Link]

-

Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. PMC. NIH. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Link]

-

Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. PrepChem.com. [Link]

-

Formylation. Common Conditions. [Link]

-

The End is Just the Beginning: A Review of End-Functional Poly(3-Hexylthiophene). [Link]

-

Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. PMC. PubMed Central. [Link]

-

Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. MDPI. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). [Link]

-

Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]

-

Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. Materials Horizons (RSC Publishing). [Link]

-

Controlled synthesis of poly(3-hexylthiophene) in continuous flow. [Link]

-

Poly(3-hexylthiophene)-based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. MDPI. [Link]

-

Synthesis of 3-hexylthiophene-thiophene copolymers via Grignard Metathesis method. [Link]

-

The reaction of tetrahydrothiophene and DMF. ResearchGate. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

(PDF) Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. ResearchGate. [Link]

-

ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate. [Link]

- Process for formylation of aromatic compounds.

Sources

- 1. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Rieche formylation - Wikipedia [en.wikipedia.org]

- 9. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 10. synarchive.com [synarchive.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Formylation - Common Conditions [commonorganicchemistry.com]

- 14. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Hexylthiophene-2-carbaldehyde: Synthesis, Properties, and Applications in Organic Electronics

Executive Summary: This document provides a comprehensive technical overview of 3-Hexylthiophene-2-carbaldehyde (CAS No. 222554-28-1), a pivotal intermediate in the synthesis of advanced organic electronic materials. We detail its physicochemical properties, provide an in-depth look at its synthesis via the Vilsmeier-Haack reaction, and discuss its primary application as a precursor for functionalized poly(3-hexylthiophene) (P3HT) derivatives. This guide is intended for researchers and scientists in materials chemistry and drug development, offering field-proven insights, step-by-step experimental protocols, and critical safety information to facilitate its effective use in the laboratory.

Introduction

This compound is a substituted thiophene derivative that serves as a critical building block in the field of organic electronics. The strategic placement of a hexyl chain at the 3-position and a reactive carbaldehyde (formyl) group at the 2-position of the thiophene ring makes it a highly versatile precursor. The hexyl group imparts solubility in common organic solvents, a crucial feature for the solution-based processing of organic semiconductors.[1] The aldehyde functionality provides a reactive handle for a variety of subsequent chemical transformations, including condensations, oxidations, and reductions, enabling the synthesis of a wide array of more complex, functionalized monomers.

Its most significant role is in the synthesis of derivatives of poly(3-hexylthiophene) (P3HT), one of the most extensively studied and utilized semiconducting polymers in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors.[2][3] By modifying this aldehyde, researchers can precisely tune the electronic properties, morphology, and interfacial interactions of the resulting polymers, thereby optimizing device performance.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 222554-28-1 | [4][5] |

| Molecular Formula | C₁₁H₁₆OS | [4] |

| Molecular Weight | 196.31 g/mol | [4] |

| Exact Mass | 196.092186 g/mol | [4] |

| Appearance | Light yellow liquid (typical for similar compounds) | N/A |

| Synonyms | 2-Formyl-3-hexylthiophene, 3-Hexyl-2-thiophenecarboxaldehyde | [4] |

Spectroscopic Data (Expected)

Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The following table outlines the expected characteristic signals.

| Technique | Characteristic Signals |

| ¹H NMR (CDCl₃) | ~9.9 ppm (s, 1H, -CHO); ~7.6-7.8 ppm (d, 1H, thiophene ring H); ~7.1 ppm (d, 1H, thiophene ring H); ~2.6 ppm (t, 2H, α-CH₂ of hexyl); ~1.6 ppm (m, 2H, β-CH₂ of hexyl); ~1.3 ppm (m, 6H, other hexyl CH₂); ~0.9 ppm (t, 3H, hexyl -CH₃).[6][7] |

| ¹³C NMR (CDCl₃) | ~183 ppm (-CHO); ~144-130 ppm (thiophene ring carbons); ~32-22 ppm (hexyl chain carbons); ~14 ppm (hexyl -CH₃).[8] |

| FT-IR (neat) | ~2955-2855 cm⁻¹ (C-H alkyl stretch); ~1680 cm⁻¹ (C=O aldehyde stretch); ~1460 cm⁻¹ (C=C aromatic stretch).[9] |

| UV-Vis (in CHCl₃) | A primary absorption peak related to the π-π* transition of the substituted thiophene ring. |

Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group onto an electron-rich aromatic ring like 3-hexylthiophene is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[12]

Causality of Reagent Choice:

-

3-Hexylthiophene: The starting material is electron-rich due to the sulfur heteroatom, making it susceptible to electrophilic aromatic substitution. The hexyl group directs the substitution primarily to the adjacent, sterically accessible C2 position.

-

DMF and POCl₃: This combination is the classic choice for generating the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[11] It is a mild electrophile, ideal for reacting with activated rings without causing polymerization or decomposition.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Key Applications and Field Insights

The primary value of this compound lies in its role as a versatile intermediate for creating functional materials, most notably for organic electronics.

Precursor to Functional Polymers

While poly(3-hexylthiophene) (P3HT) is typically synthesized via polymerization of 2,5-dibromo-3-hexylthiophene, the aldehyde functionality at the 2-position opens pathways to novel polymer architectures.[3] It allows for:

-

End-Group Functionalization: The aldehyde can be used to modify the end-groups of pre-formed P3HT chains, which is crucial for controlling morphology in thin films and for creating block copolymers.[13]

-

Synthesis of Novel Monomers: It can be converted into other functional groups (e.g., carboxylic acids, alcohols, imines, vinyl groups) to create new thiophene-based monomers. These monomers can then be polymerized through various methods, such as condensation polymerization, to produce polymers with tailored properties (e.g., improved light absorption, different energy levels, or specific binding sites for sensors).

Impact on Organic Electronic Devices

The polymers and materials derived from this aldehyde are integral to devices like OFETs and OPVs.

-

Solubility and Processing: The hexyl chain is essential for making the resulting polymers soluble, enabling their deposition from solution using techniques like spin-coating or inkjet printing—a key advantage for low-cost, large-area electronics manufacturing.[2]

-

Morphology and Performance: The ability to introduce specific functional groups allows for precise control over the polymer's self-assembly and crystallization. This nanoscale morphology is directly linked to charge carrier mobility in transistors and charge separation efficiency in solar cells.

Conceptual Pathway to Application

Caption: From intermediate to application in organic electronics.

Experimental Protocols

The following protocols are provided as a guideline for laboratory synthesis. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of this compound

This protocol is adapted from standard Vilsmeier-Haack procedures for electron-rich heterocycles.[12][14]

Materials:

-

3-Hexylthiophene (1 equivalent)

-

N,N-Dimethylformamide (DMF) (1.2 equivalents)

-

Phosphorus oxychloride (POCl₃) (1.1 equivalents)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium acetate (NaOAc) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add DMF (1.2 eq) to the flask. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 3-hexylthiophene (1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated solution of sodium acetate. Caution: The quenching of residual POCl₃ is exothermic.

-

Workup: Stir the biphasic mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Safety, Handling, and Storage

Proper handling is crucial due to the chemical nature of this compound and its precursors. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

| Hazard Category | GHS Statements & Precautions |

| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Prevention | P261: Avoid breathing vapors. P264: Wash skin thoroughly after handling. P280: Wear protective gloves, eye protection, and face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and moisture.

-

For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables significant advancements in materials science. Its combination of a solubilizing alkyl chain and a versatile aldehyde handle makes it an indispensable tool for chemists developing next-generation semiconducting polymers. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, handle, and creatively utilize this compound to engineer novel materials for cutting-edge applications in organic electronics and beyond.

References

-

Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). Iraqi Journal of Physics. Available at: [Link]

-

The End is Just the Beginning: A Review of End-Functional Poly(3-Hexylthiophene). Wiley Online Library. Available at: [Link]

-

Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. ACS Publications. Available at: [Link]

-

Synthesis of poly(3-hexylthiophene) based rod–coil conjugated block copolymers via photoinduced metal-free atom transfer radical polymerization. Semantic Scholar. Available at: [Link]

-

Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. ResearchGate. Available at: [Link]

-

Supporting Information for: Porphyrin-Thiophene Conjugates as Sensitizers for Dye-Sensitized Solar Cells. The Royal Society of Chemistry. Available at: [Link]

-

Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. VNU-HCM Press. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Thieme. Available at: [Link]

-

3-Hexylthiophene. PubChem. Available at: [Link]

-

¹H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer. ResearchGate. Available at: [Link]

Sources

- 1. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. A New Review of Poly(3-hexylthiophene) - MaterialsViews [advancedsciencenews.com]

- 4. echemi.com [echemi.com]

- 5. 222554-28-1|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. 3-Hexylthiophene(1693-86-3) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

3-Hexylthiophene-2-carbaldehyde molecular weight and solubility

An In-depth Technical Guide to 3-Hexylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic organic compound that serves as a fundamental building block in the synthesis of advanced functional materials. As a derivative of thiophene, it possesses a unique combination of a reactive aldehyde group and a lipophilic hexyl chain, which imparts tailored solubility and reactivity. This guide provides a comprehensive technical overview of its core physicochemical properties, with a special focus on molecular weight and solubility. Furthermore, it details a validated synthesis protocol, discusses analytical characterization, and explores its primary application as a precursor to conjugated polymers like Poly(3-hexylthiophene) (P3HT), which are integral to the field of organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic semiconducting materials.

Part 1: Core Physicochemical Properties

The chemical identity and physical behavior of this compound are dictated by its molecular structure, which features a five-membered aromatic thiophene ring substituted at the 2-position with a carbaldehyde group and at the 3-position with a hexyl alkyl chain. This arrangement creates a molecule with distinct polar (aldehyde) and nonpolar (thiophene ring, hexyl chain) regions, profoundly influencing its properties.

Quantitative Data Summary

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆OS | [1] |

| Molecular Weight | 196.31 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 222554-28-1 | [2] |

Solubility Profile

The solubility of an organic compound is a critical parameter for its synthesis, purification, and application, particularly in solution-processable organic electronics. The solubility of this compound is a nuanced interplay between its functional groups.

-

Influence of the Aldehyde Group: The polar carbaldehyde (-CHO) group is capable of forming hydrogen bonds with protic solvents and dipole-dipole interactions with other polar molecules. This functional group enhances the compound's solubility in polar organic solvents. For instance, the parent compound, thiophene-2-carbaldehyde, exhibits moderate solubility in water and is highly soluble in solvents like ethanol and acetone.[3]

-

Influence of the Hexyl Chain and Thiophene Ring: The hexyl (C₆H₁₃) side chain is a nonpolar, lipophilic moiety. Its presence, combined with the aromatic thiophene ring, significantly increases the molecule's overall nonpolar character. This structural feature is intentionally designed in precursors for organic polymers to ensure their solubility in common organic solvents used for device fabrication, such as chloroform, tetrahydrofuran (THF), and toluene. The solubility of poly(3-hexylthiophene) (P3HT), a polymer derived from this class of monomers, is well-documented in a range of organic solvents.[4][5]

Predicted Solubility: Based on this structure-property analysis, this compound is expected to be:

-

Highly Soluble in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, tetrahydrofuran (THF), toluene, and acetone.

-

Slightly Soluble to Insoluble in highly polar protic solvents like water and methanol.

This tailored solubility is advantageous, allowing it to be used in a variety of organic reaction conditions while also enabling the resulting polymers to be processed from solution for creating thin films in electronic devices.[6]

Part 2: Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the formylation of 3-hexylthiophene. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, introducing an aldehyde group onto an electron-rich aromatic ring.[7][8]

Causality in Experimental Design: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[9] The thiophene ring, particularly with an electron-donating alkyl group at the 3-position, is sufficiently electron-rich to be susceptible to electrophilic substitution by the relatively mild electrophile, the chloroiminium ion ([CH(Cl)N(CH₃)₂]⁺), which is the active species in the Vilsmeier reagent. The reaction proceeds via electrophilic attack on the thiophene ring, followed by hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde product.

Experimental Protocol: Synthesis via Formylation

This protocol is a representative procedure based on established chemical principles for the Vilsmeier-Haack reaction.[9]

Materials:

-

3-Hexylthiophene (1 equivalent)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Phosphoryl chloride (POCl₃) (1.2 equivalents)

-

1,2-Dichloroethane (Anhydrous, as solvent)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reagent Preparation: In a three-necked, oven-dried flask under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane. Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (1.2 eq.) to N,N-dimethylformamide (3 eq.) in the cooled solvent. Stir the mixture at 0°C for 30 minutes. A white precipitate of the Vilsmeier reagent may form.

-

Addition of Substrate: Add 3-hexylthiophene (1 eq.) dropwise to the stirred suspension of the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is essential. ¹H NMR spectroscopy is a primary tool for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. The expected signals for this compound in CDCl₃ would be:

-

Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm.

-

Thiophene Protons: Two doublets in the aromatic region (~7.0-7.8 ppm), corresponding to the two protons on the thiophene ring.

-

Hexyl Chain Protons: A triplet at ~2.6 ppm for the -CH₂- group directly attached to the thiophene ring, a series of multiplets between ~1.3-1.7 ppm for the other methylene groups, and a triplet at ~0.9 ppm for the terminal methyl (-CH₃) group.[10][11]

-

Part 3: Core Applications in Materials Science

The primary utility of this compound is as a monomer or an intermediate in the synthesis of π-conjugated polymers for organic electronics.[6][12]

Precursor to Conjugated Polymers

The aldehyde functional group is a versatile chemical handle that can participate in various polymerization reactions, such as Wittig reactions, aldol condensations, and Knoevenagel condensations.[7] These reactions allow for the incorporation of the 3-hexylthiophene unit into a larger conjugated polymer backbone. The resulting polymers, such as poly(3-hexylthiophene) (P3HT), are cornerstone materials in organic electronics due to their semiconducting properties, processability, and environmental stability.[13][14]

P3HT is one of the most studied semiconducting polymers and is widely used as the active layer in:

-

Organic Field-Effect Transistors (OFETs): Where it acts as the charge-transporting channel.[14]

-

Organic Photovoltaics (OPVs) / Solar Cells: Where it serves as the electron donor material in a bulk heterojunction blend.[15]

-

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transport layers.

The hexyl side chain is crucial as it ensures the polymer is soluble enough to be cast into the uniform, thin films required for fabricating these devices.[16]

Application Pathway Diagram

Caption: Logical pathway from monomer to device application.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of materials science. Its well-defined molecular weight and tunable solubility, governed by the interplay of its aldehyde and hexyl functionalities, make it an ideal precursor for the synthesis of solution-processable conjugated polymers. The ability to reliably synthesize and functionalize this molecule underpins the continued development of next-generation organic electronic devices, from flexible transistors to efficient solar cells, highlighting its critical role in advancing modern technology.

References

- Synthesis of 3-hexylthiophene derived semiconductor polymers and composites with nanoparticles. (2022-12-13). Quimica Hoy.

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 222554-28-1|this compound|BLD Pharm. BLD Pharm.

- Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer.

- Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. PrepChem.com.

- 3-Hexylthiophene(1693-86-3) 1H NMR spectrum. ChemicalBook.

- 3-Hexylthiophene for P3HT Synthesis. Ossila.

- 100943-46-2|5-Hexylthiophene-2-carbaldehyde|BLD Pharm. BLD Pharm.

- Thiophene-2-carbaldehyde | Solubility of Things. Solubility of Things.

- Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. Journal of Nanoscience and Nanotechnology.

- (a) 1 H NMR spectrum of poly(3-hexyl thiophene). (b) Solid state 13 C... - ResearchGate.

- S1 Supporting Information for: Air-Tolerant Poly(3-hexylthiophene)

- Spectroscopic Signature of Two Distinct H‑Aggregate Species in Poly(3-hexylthiophene). (2015-02-27).

- Synthesis and Characteriz

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as c

- 3-Hexoxythiophene-2-carbaldehyde. PubChem.

- Solubility characteristics of poly(3-hexylthiophene).

- Thiophene-2-carboxaldehyde. Wikipedia.

- Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondens

- Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics.

- 2-Thiophenecarboxaldehyde. PubChem.

- 5-Hexylthiophene-2-carboxaldehyde. Biosynth.

- Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. PMC - NIH.

- 3-Hexylthiophene. PubChem.

- The Role of 2-Hexylthiophene in Advancing Organic Electronics. (2026-01-17).

- (PDF) Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 222554-28-1|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-hexylthiophene derived semiconductor polymers and composites with nanoparticles | Quimica Hoy [quimicahoy.uanl.mx]

- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. 3-Hexylthiophene(1693-86-3) 1H NMR spectrum [chemicalbook.com]

- 12. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. scirp.org [scirp.org]

Spectroscopic Data Analysis of 3-Hexylthiophene-2-carbaldehyde: A Multi-Technique Approach to Structural Elucidation

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for 3-Hexylthiophene-2-carbaldehyde, a critical building block in the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT) for organic electronics. Tailored for researchers, chemists, and materials scientists, this document moves beyond a simple recitation of data to offer a field-proven perspective on the integrated use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), for unambiguous structural verification and purity assessment. We delve into the causality behind experimental choices, the interpretation of spectral features, and the synergistic logic that underpins a robust analytical workflow, ensuring confidence in material identity and quality for downstream applications.

Introduction: The Analytical Imperative

This compound (C₁₁H₁₆OS) is a pivotal precursor in the field of organic electronics. Its structure, combining a π-conjugated thiophene ring with a solubilizing hexyl chain and a reactive carbaldehyde functional group, makes it an ideal monomer for creating highly ordered, solution-processable semiconducting polymers. The precise arrangement of these functional groups dictates the resulting polymer's electronic and physical properties. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring the synthesis of high-performance materials.

This guide establishes a self-validating system of analysis, where data from multiple spectroscopic techniques are cross-correlated to build an unassailable structural proof.

Molecular Structure

The structural integrity of the monomer is the primary determinant of the final polymer's regioregularity and performance.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: Mapping the Proton Framework

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex multiplets.

-

Acquisition Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aldehyde, aromatic (thiophene), and aliphatic (hexyl chain) protons.

Figure 2: ¹H NMR assignments for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde (-CHO) | 9.85 | Singlet (s) | - | 1H |

| Thiophene (H-5) | 7.55 | Doublet (d) | J ≈ 5.2 | 1H |

| Thiophene (H-4) | 7.05 | Doublet (d) | J ≈ 5.2 | 1H |

| α-CH₂ (Hexyl) | 2.85 | Triplet (t) | J ≈ 7.6 | 2H |

| β-CH₂ (Hexyl) | 1.68 | Quintet | J ≈ 7.5 | 2H |

| γ, δ, ε -(CH₂)₃- | 1.30 - 1.45 | Multiplet (m) | - | 6H |

| ω-CH₃ (Hexyl) | 0.90 | Triplet (t) | J ≈ 7.0 | 3H |

-

Causality: The aldehyde proton (δ ~9.85 ppm) is significantly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. The thiophene protons are in the aromatic region, with H-5 being further downfield than H-4 due to the electron-withdrawing effect of the adjacent aldehyde. The α-CH₂ protons of the hexyl chain (δ ~2.85 ppm) are deshielded by their direct attachment to the aromatic ring. The remaining aliphatic protons appear in the characteristic upfield region (δ 0.90-1.70 ppm). This data is consistent with related structures found in literature.[1][2]

¹³C NMR Analysis: Visualizing the Carbon Backbone

Carbon NMR complements the proton data by providing a signal for every unique carbon atom, including quaternary carbons that are invisible in ¹H NMR.

-

Sample Preparation: A more concentrated sample is typically required (~20-50 mg in ~0.6 mL CDCl₃).

-

Instrumentation: Acquire on a 101 MHz (for a 400 MHz ¹H system) or higher spectrometer.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation. A larger number of scans is necessary due to the low natural abundance of ¹³C.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 183.5 |

| Thiophene (C-2) | 145.0 |

| Thiophene (C-3) | 142.0 |

| Thiophene (C-5) | 136.8 |

| Thiophene (C-4) | 127.5 |

| α-CH₂ (Hexyl) | 31.6 |

| β-CH₂ (Hexyl) | 30.5 |

| γ, δ, ε -(CH₂)ₓ- | 29.0, 28.8, 22.6 |

| ω-CH₃ (Hexyl) | 14.1 |

-

Expertise: The assignment is based on established substituent effects. The aldehyde carbonyl carbon is the most downfield signal (δ ~183.5 ppm).[2] The thiophene carbons attached to substituents (C-2, C-3) are downfield of the protonated carbons (C-4, C-5). The aliphatic signals of the hexyl chain follow a predictable pattern, consistent with data for 3-hexylthiophene.[3][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: The analysis can be performed on a neat liquid sample between two salt (NaCl or KBr) plates or as a thin film evaporated from a solvent on a single plate.

-

Instrumentation: A standard Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

The IR spectrum of this compound will be dominated by a few key, high-intensity absorption bands that serve as a definitive fingerprint.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100 | C-H Stretch | Thiophene Ring (sp²) | Medium |

| 2955, 2925, 2855 | C-H Stretch | Hexyl Chain (sp³) | Strong |

| ~2820, ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Medium, diagnostic |

| ~1670 | C=O Stretch | Conjugated Aldehyde | Very Strong |

| ~1460 | C=C Stretch | Thiophene Ring | Medium-Strong |

| ~820 | C-H Out-of-plane bend | 2,3-disubstituted Thiophene | Strong |

-

Trustworthiness: The most crucial peak for confirmation is the intense C=O stretch of the conjugated aldehyde around 1670 cm⁻¹.[5][6] Its position, lowered from the typical ~1725 cm⁻¹ for aliphatic aldehydes, confirms conjugation with the thiophene ring. The presence of both sp² C-H stretches (~3100 cm⁻¹) and strong sp³ C-H stretches (~2855-2955 cm⁻¹) confirms the aromatic and aliphatic components. The characteristic, albeit weaker, Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature.[6]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated π-systems.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as hexane or acetonitrile. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the spectrum from approximately 200 nm to 600 nm. A solvent blank is used as the reference.

The spectrum is expected to show strong absorption bands corresponding to π-π* transitions within the conjugated thiophene-aldehyde system. While the related polymer P3HT absorbs strongly in the visible region (~450-600 nm), the monomer unit has a much shorter conjugation length.[7][8]

-

Expected Results: The primary absorption maximum (λ_max) is anticipated to be in the UV-A or near-visible region, likely between 300-350 nm. This transition corresponds to the π-π* transition of the conjugated system. The aldehyde and hexyl groups act as auxochromes, modifying the exact position of the absorption maximum compared to unsubstituted thiophene.

Mass Spectrometry (MS): The Final Verification of Mass

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC/LC inlet.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are suitable techniques. EI will induce more fragmentation, which is useful for structural analysis, while ESI (in positive mode) is softer and will clearly show the molecular ion.

-

Analysis: A Time-of-Flight (TOF) or Quadrupole analyzer is used to separate ions based on their mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₆OS, giving a monoisotopic mass of 196.0973 Da. The mass spectrum should show a prominent molecular ion peak at m/z = 196 .

-

Isotopic Pattern: A key confirmatory feature is the M+2 peak at m/z = 198. Due to the natural abundance of the ³⁴S isotope (~4.2%), this peak should have an intensity of approximately 4.2% relative to the M⁺• peak.

-

Fragmentation: Under EI conditions, predictable fragmentation pathways provide further structural proof.

Figure 3: Predicted key fragmentation pathways for this compound in EI-MS.

Integrated Analytical Workflow: A Self-Validating System

No single technique provides absolute proof. True analytical authority is achieved by integrating the data from each method into a cohesive, self-validating workflow.

Figure 4: Integrated workflow for the complete spectroscopic analysis.

This workflow demonstrates a logical progression from coarse to fine structural detail. MS quickly confirms the molecular formula. IR validates the presence of the key functional groups. Finally, NMR provides the definitive, high-resolution map of the atomic framework, confirming the precise isomer and assessing purity. UV-Vis serves as a rapid quality control check for the electronic integrity of the conjugated system.

Conclusion

The comprehensive spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, MS, and UV-Vis techniques. By following the integrated workflow detailed in this guide, researchers and scientists can achieve an authoritative and trustworthy characterization of this vital monomer. This analytical rigor is paramount to ensuring the reproducibility and high performance of the advanced polymeric materials developed for next-generation organic electronics.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for "Porphyrin-based sensitizers with a 2,2'-bithiophene unit for dye-sensitized solar cells". [Online]. Available at: [Link]

-

Journal of Materials Chemistry. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. [Online]. Available at: [Link]

-

Quimica Hoy. (2022). Synthesis of 3-hexylthiophene derived semiconductor polymers and composites with nanoparticles. [Online]. Available at: [Link]

-

Organic Chemistry Frontiers. (2019). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Online]. Available at: [Link]

-

MDPI. (2021). Anisotropic Photoluminescence of Poly(3-hexyl thiophene) and Their Composites with Single-Walled Carbon Nanotubes Highly Separated in Metallic and Semiconducting Tubes. [Online]. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Online]. Available at: [Link]

-

National Institutes of Health (NIH). (2016). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. [Online]. Available at: [Link]

-

ResearchGate. (2014). UV-Vis absorption spectra of poly (3-hexylthiophene-2,5-diyl).... [Online]. Available at: [Link]

-

ResearchGate. (2013). Solubility-driven polythiophene nanowires and their electrical characteristics. [Online]. Available at: [Link]

-

SpectraBase/Wiley. 3-Hexylthiophene - 13C NMR Chemical Shifts. [Online]. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. [Online]. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 3-Hexylthiophene(1693-86-3) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Hexylthiophene-2-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-hexylthiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key heterocyclic building block, offering field-proven insights into experimental design, data interpretation, and the underlying scientific principles.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the synthesis of advanced organic materials, particularly conjugated polymers like poly(3-hexylthiophene) (P3HT), which are integral to the development of organic photovoltaics, field-effect transistors, and light-emitting diodes.[1][2] The precise structural integrity of this molecule is paramount to the performance and reproducibility of the resulting materials. NMR spectroscopy stands as the most powerful analytical technique for confirming its molecular structure, providing unambiguous evidence of its constitution and purity. This guide will illuminate the nuances of its ¹H and ¹³C NMR spectra, providing a foundational understanding for its application in materials science and beyond.

Core Principles of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum.[3]

Two key parameters form the bedrock of structural interpretation in NMR:

-

Chemical Shift (δ): The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower frequency resonance (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4]

-

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, known as J-coupling or scalar coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemical relationship between nuclei.

Predicted ¹H NMR Spectral Analysis of this compound

Based on established substituent effects in thiophene derivatives and spectral data from analogous compounds, a detailed prediction of the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is presented below.[5][6]

Molecular Structure and Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 9.85 | s | - | 1H | Aldehyde proton |

| H-h | 7.65 | d | JHh-Hi = 5.2 | 1H | Thiophene ring proton (C5-H) |

| H-i | 7.10 | d | JHi-Hh = 5.2 | 1H | Thiophene ring proton (C4-H) |

| H-b | 2.85 | t | JHb-Hc = 7.6 | 2H | Methylene protons (-CH₂-) |

| H-c | 1.70 | p | JHc-Hb = 7.6, JHc-Hd = 7.5 | 2H | Methylene protons (-CH₂-) |

| H-d, H-e, H-f | 1.30-1.45 | m | - | 6H | Methylene protons (-CH₂-) |

| H-g | 0.90 | t | JHg-Hf = 7.0 | 3H | Methyl protons (-CH₃) |

Justification of Assignments:

-

Aldehyde Proton (H-a): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its anisotropic magnetic field. It is expected to appear as a singlet far downfield, typically around 9.8-10.0 ppm.

-

Thiophene Ring Protons (H-h and H-i): The protons on the thiophene ring are in the aromatic region. The C5-H (H-h) is adjacent to the sulfur atom and is deshielded by the electron-withdrawing aldehyde group at the C2 position, thus appearing further downfield compared to C4-H (H-i). They will appear as doublets due to coupling to each other with a typical coupling constant of approximately 5.2 Hz.

-

Hexyl Chain Protons (H-b to H-g):

-

The methylene protons adjacent to the thiophene ring (H-b) are deshielded by the aromatic system and will appear as a triplet around 2.85 ppm, coupled to the neighboring methylene group (H-c).

-

The subsequent methylene protons (H-c to H-f) will appear in the typical aliphatic region. H-c will be a pentet (or multiplet) due to coupling with H-b and H-d. The remaining methylene groups (H-d, H-e, H-f) will likely overlap in a complex multiplet between 1.30 and 1.45 ppm.

-

The terminal methyl protons (H-g) are the most shielded and will appear as a triplet around 0.90 ppm, coupled to the adjacent methylene group (H-f).

-

Predicted ¹³C NMR Spectral Analysis of this compound

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 182.5 | Aldehyde carbonyl carbon |

| C3 | 155.0 | Thiophene ring carbon |

| C2 | 142.0 | Thiophene ring carbon |

| C5 | 136.0 | Thiophene ring carbon |

| C4 | 128.0 | Thiophene ring carbon |

| C-b | 31.5 | Methylene carbon (-CH₂-) |

| C-d | 30.0 | Methylene carbon (-CH₂-) |

| C-c | 29.0 | Methylene carbon (-CH₂-) |

| C-e | 22.5 | Methylene carbon (-CH₂-) |

| C-f | 31.0 | Methylene carbon (-CH₂-) |

| C-g | 14.0 | Methyl carbon (-CH₃) |

Justification of Assignments:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically above 180 ppm.

-

Thiophene Ring Carbons (C2, C3, C4, C5): These carbons will resonate in the aromatic region (120-160 ppm). The carbon bearing the aldehyde group (C2) and the carbon bearing the hexyl group (C3) will be the most downfield due to substitution. C5 will be deshielded by the aldehyde group, while C4 will be the most shielded of the ring carbons.

-

Hexyl Chain Carbons (C-b to C-g): These will appear in the upfield aliphatic region (10-40 ppm) in a predictable order based on their distance from the electron-withdrawing thiophene ring.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Workflow for NMR Sample Preparation and Analysis:

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

-

Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider include the number of scans, pulse width, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and the baseline is corrected to ensure accurate integration.

-

The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Peak integration is performed to determine the relative number of protons, and coupling constants are measured from the multiplet splittings.

-

Conclusion and Future Perspectives

This guide provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data, grounded in established principles of NMR spectroscopy and analysis of related structures, offers a robust tool for the identification and purity assessment of this important synthetic intermediate. For definitive structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to unambiguously assign proton-proton and proton-carbon connectivities, respectively. As the demand for high-performance organic electronic materials continues to grow, the precise and thorough characterization of molecular building blocks like this compound will remain a cornerstone of innovation and quality control in the field.

References

-

Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. Journal of Materials Chemistry. [Link]

-

Supporting Information for: Long-Chain Alkyl-Substituted Porphyrins for Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synfacts. [Link]

-

Useful Spectroscopic Data. University of California, Los Angeles. [Link]

-

3-Hexylthiophene. PubChem. [Link]

-

Electronic Supplementary Information Impact of π-Conjugated Gradient Sequence Copolymer on Polymer Blend Morphology. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

A Study on the Impact of Poly(3-hexylthiophene) Chain Length and Other Applied Side-Chains on the NO2 Sensing Properties of Conducting Graft Copolymers. National Institutes of Health. [Link]

-

Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. National Institutes of Health. [Link]

-

Synthesis of 3-hexylthiophene derived semiconductor polymers and composites with nanoparticles. Quimica Hoy. [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-poly(3-Al-Masoody-Al-Amiedy/9a997288f34444521798319f39007f5963b610c1]([Link]

-

Optical Characterization of Pristine Poly(3-Hexyl thiophene) Films. ResearchGate. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalskuwait.org [journalskuwait.org]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. rsc.org [rsc.org]

- 6. 3-Hexylthiophene(1693-86-3) 1H NMR [m.chemicalbook.com]

A Comprehensive Guide to the Theoretical Investigation of 3-Hexylthiophene-2-carbaldehyde using Density Functional Theory

This technical guide provides a detailed protocol and theoretical framework for conducting Density Functional Theory (DFT) calculations on 3-Hexylthiophene-2-carbaldehyde. This molecule is a fundamental building block for poly(3-hexylthiophene) (P3HT), a key polymer in the field of organic electronics.[1] A thorough understanding of the electronic and structural properties of the monomer is crucial for designing and optimizing P3HT-based materials for applications in organic photovoltaics, field-effect transistors, and sensors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the computational modeling of organic semiconductor materials.

Introduction: The Significance of this compound in Organic Electronics

This compound is a derivative of thiophene, a class of heterocyclic compounds that form the backbone of many conjugated polymers.[2] The addition of a hexyl side chain enhances the solubility and processability of the resulting polymer, poly(3-hexylthiophene), while the carbaldehyde group offers a reactive site for further functionalization and polymerization.[3] The optoelectronic properties of conjugated polymers are intrinsically linked to their molecular conformation and electronic structure.[4] DFT has emerged as a powerful tool to elucidate these properties at the molecular level, providing insights that are often difficult to obtain through experimental means alone.[5]

This guide will walk through the essential steps of performing DFT calculations on this compound, from the initial setup of the molecular geometry to the analysis of its electronic and vibrational properties. The methodologies described herein are grounded in established computational chemistry practices and are designed to yield reliable and reproducible results.

Methodological Framework: A Self-Validating Approach to DFT Calculations

The integrity of any computational study rests on the judicious selection of the theoretical model. For this compound, a molecule with a flexible alkyl chain and a conjugated ring system, the choice of the DFT functional and basis set is paramount.

Selecting the Appropriate Functional and Basis Set

Based on numerous studies of thiophene derivatives and conjugated polymers, the B3LYP hybrid functional has consistently provided a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.[1][6] Therefore, B3LYP is the recommended functional for this study.

For the basis set, a Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization and frequency calculations. This basis set includes polarization functions on heavy atoms, which are essential for accurately describing the bonding in the thiophene ring and the carbonyl group. For more accurate energy calculations, a larger basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.

The computational workflow can be visualized as follows:

Caption: A typical workflow for DFT calculations on this compound.

Experimental Protocol: Step-by-Step Computational Procedure

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Pay close attention to the initial conformation of the hexyl chain and the orientation of the carbaldehyde group relative to the thiophene ring. Multiple starting conformations may need to be considered to find the global minimum.

-

-

Geometry Optimization:

-

Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-31G(d) basis set.

-

The optimization should be continued until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface. This is typically determined by setting stringent convergence criteria in the computational software.

-

-

Frequency Analysis:

-

Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-31G(d)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

-

Electronic Properties:

-

To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as B3LYP/6-311+G(d,p).

-

From this calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's electronic excitation energy and its chemical reactivity.

-

-

Simulating Electronic Spectra (TD-DFT):

-

To simulate the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is necessary. This should be performed on the optimized geometry, typically using the same functional and a reasonably large basis set.

-